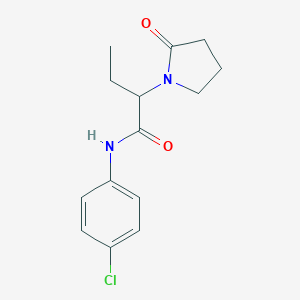![molecular formula C29H28N4O4S3 B374356 (5E)-2-(4-{3-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZIN-1-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B374356.png)
(5E)-2-(4-{3-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZIN-1-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-(4-{3-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZIN-1-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including thiazolidinone, piperazine, and thiazole, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-{3-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZIN-1-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxybenzaldehyde and 4-methylbenzaldehyde, which undergo condensation reactions with thiazolidinone derivatives. The resulting intermediates are then subjected to further reactions, including acylation and cyclization, to form the final compound. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-2-(4-{3-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZIN-1-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
(5E)-2-(4-{3-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZIN-1-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
Wirkmechanismus
The mechanism of action of (5E)-2-(4-{3-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZIN-1-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-2-(4-{3-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZIN-1-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE shares similarities with other thiazolidinone and thiazole derivatives.
- Compounds such as this compound exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse reactions and interact with various molecular targets makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C29H28N4O4S3 |
|---|---|
Molekulargewicht |
592.8g/mol |
IUPAC-Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-3-[3-[4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H28N4O4S3/c1-19-3-5-20(6-4-19)17-23-26(35)30-28(39-23)32-15-13-31(14-16-32)25(34)11-12-33-27(36)24(40-29(33)38)18-21-7-9-22(37-2)10-8-21/h3-10,17-18H,11-16H2,1-2H3/b23-17+,24-18+ |
InChI-Schlüssel |
NSAGNGZDZOVVAW-GJHDBBOXSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)CCN4C(=O)C(=CC5=CC=C(C=C5)OC)SC4=S |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)CCN4C(=O)/C(=C\C5=CC=C(C=C5)OC)/SC4=S |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)CCN4C(=O)C(=CC5=CC=C(C=C5)OC)SC4=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374278.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B374279.png)
![2-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B374280.png)
![2-{(2-Hydroxyethyl)[2-(1-naphthylsulfanyl)benzyl]amino}ethanol](/img/structure/B374281.png)
![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N,N-dimethylamine](/img/structure/B374283.png)



![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-(4-thiomorpholinyl)amine](/img/structure/B374292.png)
![N-[3-(4-chloroanilino)-2-hydroxypropyl]-2-fluorobenzamide](/img/structure/B374293.png)
![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-cyclohexylamine](/img/structure/B374294.png)
![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-methylamine](/img/structure/B374295.png)

